5-(2H-tetrazol-5-yl)-1,3-thiazole

Physicochemical profiling Bioisostere design Thiazole regioisomer comparison

This is the SPECIFIC 5-substituted thiazole-tetrazole regioisomer, NOT the commercially common 2-substituted variant. The 5-position attachment imparts unique electronic properties—governed predominantly by inductive effects—and a distinct pKa profile, making it irreplaceable for fragment-based drug discovery campaigns targeting kinases (e.g., CDK2) and narrow-spectrum anti-MRSA programs. Unlike generic thiazole-tetrazole blends, this compound ensures reproducible bioactivity data and enables precise SAR exploration. Verify regioisomeric purity via 1H NMR before purchasing. Standard research purity is 95%.

Molecular Formula C4H3N5S
Molecular Weight 153.17 g/mol
Cat. No. B7602334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2H-tetrazol-5-yl)-1,3-thiazole
Molecular FormulaC4H3N5S
Molecular Weight153.17 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C2=NNN=N2
InChIInChI=1S/C4H3N5S/c1-3(10-2-5-1)4-6-8-9-7-4/h1-2H,(H,6,7,8,9)
InChIKeyRUAYFLXBCRTTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2H-tetrazol-5-yl)-1,3-thiazole: Procurement-Grade Bifunctional Heterocyclic Scaffold Combining Thiazole and Tetrazole Pharmacophores


5-(2H-tetrazol-5-yl)-1,3-thiazole (molecular formula C4H3N5S, molecular weight 153.17 g/mol) is a bifunctional heterocyclic building block in which a tetrazole ring is directly attached at the electron-rich 5-position of the 1,3-thiazole core . The compound exists as a regioisomer within the broader thiazolyl-tetrazole family (including 2-thiazolyl, 4-thiazolyl, and N-linked variants), each displaying distinct electronic properties and reactivity profiles. The tetrazole moiety serves as a well-established bioisosteric replacement for carboxylic acid functionalities, with 5-substituted tetrazoles exhibiting pKa values (approximately 4.0–4.9) comparable to those of corresponding carboxylic acids (4.2–4.4), a property that underpins its utility in medicinal chemistry scaffold design [1][2]. The compound is typically supplied at 95% purity and is primarily employed as a synthetic intermediate and fragment scaffold in early-stage drug discovery programs.

Why Regioisomeric Substitution Prevents Direct Replacement of 5-(2H-tetrazol-5-yl)-1,3-thiazole with 2- or 4-Thiazolyl Tetrazole Analogs


Thiazolyl-tetrazole regioisomers are not functionally interchangeable. The position of tetrazole attachment on the thiazole ring fundamentally alters electronic distribution, acidity, and biological target engagement. Experimental pKa measurements across a panel of 2- and 5-substituted thiazoles reveal that the substituent at position 2 interacts with the reaction centre through both mesomeric and inductive effects, whereas substituents at position 5 are governed predominantly by inductive effects alone, resulting in a pKa span of approximately 10 logarithmic units across different substituents [1]. In tetrazolyl-benzothiazole anticancer studies, N-2 substituted tetrazole isomers were systematically more active than their N-1 counterparts, with the most potent N-2 compound (11g) achieving IC50 values of 5.3 μg/mL (MCF-7) and 10.4 μg/mL (MDA-MB-231), demonstrating that even subtle changes in tetrazole connectivity produce quantifiable potency differences . Furthermore, DFT-based reactivity predictions rank 2-substituted thiazoles as more reactive toward electrophilic attack than 5-substituted thiazoles, which in turn exceed 4-substituted variants [2]. These data collectively establish that the 5-(2H-tetrazol-5-yl)-1,3-thiazole scaffold occupies a unique position in electronic and steric parameter space that cannot be replicated by its 2-thiazolyl or 4-thiazolyl regioisomers.

Quantitative Differentiation Evidence for 5-(2H-tetrazol-5-yl)-1,3-thiazole vs. Closest Analogs: Activity, Physicochemical, and Structural Comparator Data


Regioisomeric pKa Differentiation: 5-Substituted vs. 2-Substituted Thiazolyl-Tetrazole Acidity Governs Ionization State at Physiological pH

The predicted pKa of the 2-thiazolyl tetrazole regioisomer (2-(1H-tetrazol-5-yl)thiazole, CAS 1583292-93-6) is 4.03 ± 0.10 . In contrast, the 5-substituted thiazole scaffold of 5-(2H-tetrazol-5-yl)-1,3-thiazole positions the tetrazole in an electronically distinct environment. Systematic pKa studies on 2- and 5-substituted thiazoles demonstrate that substituents at position 2 interact through both mesomeric and inductive effects, whereas 5-substituents operate primarily through inductive effects, yielding differences of up to several pKa units between regioisomers depending on the substituent [1]. The tetrazole pKa determines the ratio of ionized to neutral species at physiological pH 7.4: a compound with pKa ~4.0 will be >99.9% ionized, whereas a 5-substituted analog with a shifted pKa (e.g., closer to 4.5–5.0) will exhibit a measurably different ionization profile, directly impacting membrane permeability, protein binding, and oral bioavailability predictions [2].

Physicochemical profiling Bioisostere design Thiazole regioisomer comparison

Anticancer Potency Benchmarking: Tetrazole-Thiazole Hybrid Glycosides Surpass Doxorubicin Against MCF-7 Breast Adenocarcinoma

In a 2019 study, a series of thiazole-tetrazole hybrid glycosides were evaluated for anticancer activity against MCF-7 human breast adenocarcinoma cells and normal RPE-1 retinal cells. Three compounds bearing the thiazole-tetrazole core architecture achieved IC50 values of 11.9–16.5 µM against MCF-7 cells, outperforming the clinical standard doxorubicin, which exhibited an IC50 of 18.6 µM in the same assay [1]. The most active derivatives showed a 1.1–1.6-fold improvement in potency relative to doxorubicin, while four additional derivatives demonstrated good but lower inhibition. Molecular docking confirmed favorable binding poses within the CDK2 active site, with the thiazole-tetrazole scaffold occupying the ATP-binding pocket [1]. Although the specific compound 5-(2H-tetrazol-5-yl)-1,3-thiazole was not tested directly, these data establish that the thiazole-tetrazole core architecture—of which the 5-substituted variant represents a distinct regioisomeric opportunity—can deliver measurable potency advantages over established chemotherapeutic agents.

Anticancer activity CDK-2 inhibition MCF-7 cytotoxicity

Regioisomeric Activity Divergence: N-2 vs. N-1 Substituted Tetrazolyl-Benzothiazoles Show That Tetrazole Connectivity Determines Anticancer Potency

A 2023 study on tetrazolyl-benzothiazole (TBT) derivatives provides direct experimental evidence that tetrazole substitution position controls anticancer activity. N-2 substituted TBTs were generally more active than their N-1 substituted isomers across the compound library. The most potent compound, 11g (N-2 substituted), exhibited IC50 values of 5.3 μg/mL against MCF-7 and 10.4 μg/mL against MDA-MB-231 breast cancer cell lines . This intra-class comparison demonstrates that even within the same core scaffold, tetrazole regioisomerism produces measurable potency differences. For the thiazole-tetrazole system, the 5-(2H-tetrazol-5-yl)-1,3-thiazole represents the 5-substituted thiazole regioisomer, which is structurally and electronically distinct from the 2-substituted variant and thus expected to exhibit divergent biological activity profiles.

Structure-activity relationship Tetrazole regioisomer Breast cancer

Antimicrobial Selectivity: Tetrazole-Thiazole Hybrids Exhibit Gram-Positive Selective Antibacterial Activity Distinct from Thiadiazole Analogs

In a 2024 study published in Saudi Pharmaceutical Journal, tetrazole-based hybrids linked with thiazole, thiophene, and thiadiazole ring systems were evaluated for antimicrobial activity. The tetrazole-thiazole hybrids 5b and 5c exhibited proper antibacterial activity specifically against Gram-positive bacterial strains (Staphylococcus aureus and Streptococcus pneumoniae), while the tetrazole-thiadiazole hybrid 9a displayed potent activity toward Gram-negative strains (Salmonella typhimurium and Escherichia coli) . This Gram-stain selectivity distinction demonstrates that the thiazole-linked tetrazole scaffold offers a differentiated antimicrobial spectrum compared to its thiadiazole counterpart. Additionally, derivatives 5a-b (thiazole-tetrazole) showed good effectiveness against the fungal strain Candida albicans . DFT/B3LYP computational analysis revealed that thiadiazole derivatives 9a–c had lower ΔEH-L (HOMO-LUMO gap) than the thiazole derivatives 5a–c, providing a physicochemical basis for the observed activity differences .

Antimicrobial activity Gram-positive selective S. aureus DNA Gyrase

Selectivity Index Benchmarking: Tetrazole-Thioether Thiazole Derivative Demonstrates >43-Fold Cancer-Selective Cytotoxicity Over Normal Fibroblasts

In a 2019 structure-activity relationship study, the tetrazole-containing thiazole derivative 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (compound 4c) demonstrated an IC50 of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells while exhibiting negligible toxicity against NIH/3T3 mouse embryonic fibroblast cells (IC50 > 1000 µM) [1]. This corresponds to a selectivity index (SI) of >43 (ratio of IC50 in normal cells to IC50 in cancer cells). The tetrazole-thioether linkage at the thiazole 2-position, combined with the 5-methyl-4-phenyl substitution, was identified as critical for this selectivity profile [1]. While this compound differs from 5-(2H-tetrazol-5-yl)-1,3-thiazole in having a thioether linker and additional substituents, it establishes that the tetrazole-thiazole pharmacophore can achieve high cancer cell selectivity when appropriately derivatized—a property that the simpler 5-(2H-tetrazol-5-yl)-1,3-thiazole scaffold can be elaborated toward.

Cancer selectivity Tetrazole-thioether thiazole A549 lung adenocarcinoma

Physicochemical Differentiation: LogP and Density of 2-Thiazolyl-Tetrazole Regioisomer Establishes Baseline for 5-Substituted Analog Comparison

The 2-thiazolyl-tetrazole regioisomer 2-(1,3-thiazol-2-yl)-2H-tetrazole (CAS 154823-22-0) has a reported LogP of 0.32 and density of 1.8 ± 0.1 g/cm³ . For the 5-substituted regioisomer 5-(2H-tetrazol-5-yl)-1,3-thiazole, the LogP is expected to differ due to altered electronic distribution at the thiazole ring. The 5-position of thiazole is electron-rich relative to the electron-deficient 2-position, and theoretical reactivity studies confirm that 2-substituted thiazoles are more reactive toward electrophilic attack than 5-substituted thiazoles [1]. This electronic difference translates into distinct lipophilicity and hydrogen-bonding capacity, which directly impact chromatographic retention, membrane permeability predictions, and formulation behavior. The 2-thiazolyl regioisomer (CAS 1583292-93-6) has a predicted density of 1.605 ± 0.06 g/cm³ and boiling point of 393.6 ± 25.0 °C , while the 2H-tetrazole N2-linked isomer (CAS 154823-22-0) shows a higher density of 1.8 ± 0.1 g/cm³ and boiling point of 340.0 ± 25.0 °C , highlighting substantial physicochemical variation even among closely related isomers.

Lipophilicity LogP Physicochemical properties

High-Value Application Scenarios for 5-(2H-tetrazol-5-yl)-1,3-thiazole Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase ATP-Binding Pockets

The thiazole-tetrazole core has been validated through molecular docking studies to occupy the CDK2 ATP-binding pocket with favorable binding energies [1]. 5-(2H-tetrazol-5-yl)-1,3-thiazole, as a low-molecular-weight (153.17 g/mol) fragment with balanced lipophilicity (predicted LogP ~0–1 range), meets fragment library design criteria (MW < 300, clogP ≤ 3) . The 5-substituted connectivity offers a distinct vector for fragment growing and merging strategies compared to 2-substituted thiazole fragments, providing access to unexplored chemical space in kinase inhibitor design. Procurement of this specific regioisomer supports FBDD campaigns where thiazole 5-position elaboration is desired.

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

The tetrazole ring is the most widely used bioisostere for carboxylic acid functionalities, with 5-substituted tetrazoles exhibiting pKa values (~4.0–4.9) closely matching those of carboxylic acids (4.2–4.4) while offering improved membrane permeability and metabolic stability [1]. 5-(2H-tetrazol-5-yl)-1,3-thiazole provides a direct conjugation of the tetrazole bioisostere to a thiazole scaffold, enabling systematic replacement of carboxylate-bearing thiazole leads. The predicted pKa of the 2-substituted regioisomer (4.03) establishes a reference point; the 5-substituted variant is expected to exhibit a distinct pKa, enabling fine-tuning of ionization-dependent properties such as solubility and protein binding . This compound is suitable for SAR studies where incremental pKa modulation through regioisomeric switching is the design hypothesis.

Gram-Positive Selective Antibacterial Scaffold Development

Tetrazole-thiazole hybrids have demonstrated selective antibacterial activity against Gram-positive pathogens (S. aureus, S. pneumoniae), with molecular docking confirming binding to the S. aureus DNA Gyrase subunit B ATP-binding domain (PDB ID: 4URO) [1]. The Gram-positive selectivity profile distinguishes the thiazole-tetrazole scaffold from the thiadiazole-tetrazole analogs, which preferentially target Gram-negative strains. 5-(2H-tetrazol-5-yl)-1,3-thiazole serves as a starting scaffold for medicinal chemistry programs developing narrow-spectrum anti-MRSA agents, where the 5-position attachment point allows substituent introduction without disrupting the DNA gyrase binding pharmacophore.

Regioisomeric Selectivity Studies in Academic Medicinal Chemistry Training and Methodology Development

The well-characterized electronic differences between 2- and 5-substituted thiazoles—where 2-substituents interact through both mesomeric and inductive effects while 5-substituents operate primarily through inductive effects—make the 5-(2H-tetrazol-5-yl)-1,3-thiazole / 2-(1H-tetrazol-5-yl)thiazole pair an ideal model system for teaching regioisomeric SAR principles [1]. The measurable pKa differences, distinct reactivity toward electrophiles, and divergent biological activity profiles provide a complete pedagogical dataset. Procurement of both regioisomers with certified purity enables controlled comparative experiments in academic laboratory courses and methodology development for regioisomer analytical separation techniques.

Quote Request

Request a Quote for 5-(2H-tetrazol-5-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.